molecular formula C23H16ClFN2O3 B11991102 Ethyl 7-(4-chlorobenzoyl)-3-(2-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate CAS No. 302912-52-3

Ethyl 7-(4-chlorobenzoyl)-3-(2-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

Cat. No.: B11991102
CAS No.: 302912-52-3
M. Wt: 422.8 g/mol
InChI Key: XRWHNZFCXXUILL-UHFFFAOYSA-N
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Description

Ethyl 7-(4-chlorobenzoyl)-3-(2-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo[1,2-c]pyrimidine core substituted with a 4-chlorobenzoyl and a 2-fluorophenyl group. It is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(4-chlorobenzoyl)-3-(2-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(4-chlorobenzoyl)-3-(2-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Ethyl 7-(4-chlorobenzoyl)-3-(2-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 7-(4-chlorobenzoyl)-3-(2-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .

Biological Activity

Ethyl 7-(4-chlorobenzoyl)-3-(2-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate (CAS No. 302912-52-3) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, synthesis, and related findings from various studies.

Chemical Structure and Properties

  • Molecular Formula : C23H16ClFN2O3
  • Molecular Weight : 422.84 g/mol
  • Structure : The compound features a pyrrolo[1,2-c]pyrimidine core, with substituents including a 4-chlorobenzoyl group and a 2-fluorophenyl group, which may enhance its biological interactions.

Biological Activity Overview

The biological activity of this compound is still under investigation; however, its structural characteristics suggest potential efficacy against various targets, particularly in cancer therapy and infectious diseases.

Potential Biological Activities

  • Anticancer Activity : Compounds with similar structural motifs have demonstrated anticancer properties. The presence of halogenated substituents like chlorine and fluorine may enhance the compound's lipophilicity and binding affinity to biological targets, potentially increasing its efficacy in inhibiting tumor growth.
  • Antimicrobial Properties : Preliminary studies indicate that derivatives of pyrrolo[1,2-c]pyrimidines exhibit antimicrobial activity, suggesting that this compound may also possess similar effects.
  • Enzyme Inhibition : The compound's ability to inhibit specific kinases involved in cellular signaling pathways is under exploration. For instance, some related compounds have shown strong inhibition against kinases such as VEGFR-2, which plays a crucial role in angiogenesis.

Synthesis and Methodology

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the Pyrrolo[1,2-c]pyrimidine Core : This may involve cyclization reactions using appropriate precursors.
  • Substitution Reactions : The introduction of the 4-chlorobenzoyl and 2-fluorophenyl groups can be achieved through electrophilic aromatic substitution or coupling reactions.

Research Findings and Case Studies

Several studies have investigated the biological activities of compounds structurally related to this compound:

Compound NameStructureBiological Activity
7-(4-Chlorobenzoyl)-3-(phenyl)pyrrolo[1,2-c]pyrimidineStructureAnticancer
Ethyl 7-(benzyloxycarbonyl)-3-(naphthalen-2-yl)pyrrolo[1,2-c]pyrimidineStructureAntimicrobial
6-Methylpyrido[1,2-c]pyrimidine derivativesStructureAnti-inflammatory

Properties

CAS No.

302912-52-3

Molecular Formula

C23H16ClFN2O3

Molecular Weight

422.8 g/mol

IUPAC Name

ethyl 7-(4-chlorobenzoyl)-3-(2-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

InChI

InChI=1S/C23H16ClFN2O3/c1-2-30-23(29)17-11-21(22(28)14-7-9-15(24)10-8-14)27-13-26-19(12-20(17)27)16-5-3-4-6-18(16)25/h3-13H,2H2,1H3

InChI Key

XRWHNZFCXXUILL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4F

Origin of Product

United States

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